2,4-Dichloro-6-(ethoxymethyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2O It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and an ethoxymethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-(ethoxymethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyrimidine with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-(ethoxymethyl)pyrimidine, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
2,4-Dichloro-6-(ethoxymethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Properties
IUPAC Name |
2,4-dichloro-6-(ethoxymethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-6(8)11-7(9)10-5/h3H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKFUTVFNIDEAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693763 |
Source
|
Record name | 2,4-Dichloro-6-(ethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-14-3 |
Source
|
Record name | Pyrimidine, 2,4-dichloro-6-(ethoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-(ethoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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